2-Amino-5-chloro-4-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-4-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of pentenoic acid and contains both amino and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-4-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylpent-4-enoic acid with chlorinating agents to introduce the chloro group, followed by the introduction of the amino group through amination reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl or alkyl derivatives.
Scientific Research Applications
2-Amino-5-chloro-4-methylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-methylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing their activity and function. The compound may also participate in various biochemical pathways, affecting cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylhex-4-enoic acid
- 2-Amino-4-methylpent-4-enoic acid
- 4-Methylpent-2-enoic acid
Uniqueness
2-Amino-5-chloro-4-methylpent-4-enoic acid is unique due to the presence of both amino and chloro functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(E)-2-amino-5-chloro-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10ClNO2/c1-4(3-7)2-5(8)6(9)10/h3,5H,2,8H2,1H3,(H,9,10)/b4-3+ |
InChI Key |
VTDKHKIOIPWXCM-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CC(C(=O)O)N |
Canonical SMILES |
CC(=CCl)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.